

An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,9-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Diazacyclotetradecane-2,9-dione

Cat. No.: B039137

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,8-diazacyclotetradecane-2,9-dione**, a macrocyclic diamide of significant interest in polymer chemistry, materials science, and with emerging potential in biomedical applications. This document details its nomenclature, physicochemical properties, synthesis, and known biological interactions, adhering to a technical format for a scientific audience.

Nomenclature and Synonyms

1,8-Diazacyclotetradecane-2,9-dione is a well-defined chemical entity with a systematic IUPAC name and a variety of synonyms used across scientific literature.[\[1\]](#)[\[2\]](#) These alternative names often reflect its discovery as a cyclic dimer byproduct in the production of nylon-6 or its chemical structure.[\[3\]](#)[\[4\]](#)

Table 1: Synonyms and Identifiers for **1,8-Diazacyclotetradecane-2,9-dione**

Type	Identifier
IUPAC Name	1,8-diazacyclotetradecane-2,9-dione[1]
CAS Number	56403-09-9[1][3]
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₂ [1][4]
Common Synonyms	6-Aminohexanoate Cyclic Dimer[1]
Caprolactam cyclic dimer[5][6]	
ε-Caprolactam cyclic dimer[5][7]	
Nylon 6 Cyclic Dimer[6]	
7,14-Diazacyclotetradecane-1,8-dione[1]	
1,8-Diaza-2,9-diketocyclotetradecane[5][6]	
1,8-Diaza-2,9-dioxocyclotetradecane[5][6]	
Hexahydro-2H-azepin-2-one Cyclic Dimer[5]	
6-Aminohexanoic Acid Bimol. Cyclic Lactam[5]	
Cyclic Dimer of ε-Caprolactam[5]	
InChI Key	HERSSAVMHCMYSQ-UHFFFAOYSA-N[1][8]

Physicochemical Data

The key physicochemical properties of **1,8-diazacyclotetradecane-2,9-dione** are summarized in the table below, providing essential data for experimental design and characterization.

Table 2: Physicochemical Properties of **1,8-Diazacyclotetradecane-2,9-dione**

Property	Value
Molecular Weight	226.32 g/mol [1] [4]
Density	0.969 g/cm ³ [9]
Boiling Point	497.8 °C at 760 mmHg [9]
Melting Point	341 °C [4]
Flash Point	204.1 °C [9]
LogP	1.905 [9]
Appearance	White solid

Experimental Protocols

Synthesis of 1,8-Diazacyclotetradecane-2,9-dione from 6-Aminocaproic Acid

A prominent laboratory-scale synthesis of **1,8-diazacyclotetradecane-2,9-dione** involves the multi-step cyclization of 6-aminocaproic acid.[\[2\]](#)[\[3\]](#) This method is favored for producing a high-purity product.

Step-by-Step Methodology:[\[5\]](#)

- Initial Reaction: 6-Aminocaproic acid (83% concentration) is reacted with 4 molar equivalents of sodium hydroxide (NaOH) at a temperature of 0-20°C for 4 hours.
- First Cyclization Step: The reaction mixture is cooled to 0°C, and dicyclohexylcarbodiimide (DCC) in dioxane is added. This reaction proceeds for 24 hours.
- Workup: At 20°C, aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane are added to the mixture, and the reaction continues for 5 hours.
- Second Cyclization Step: At a concentration of 90% and a temperature of 0-20°C, DCC in dimethylformamide (DMF) is added, and the reaction proceeds for 3 hours.

- Acid Treatment: The mixture is then treated with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.
- Final Cyclization: The final step involves the addition of pyridine in dimethylformamide (DMF) at 60°C for 4 hours to yield the final product, **1,8-diazacyclotetradecane-2,9-dione**.

Biological Activity and Applications

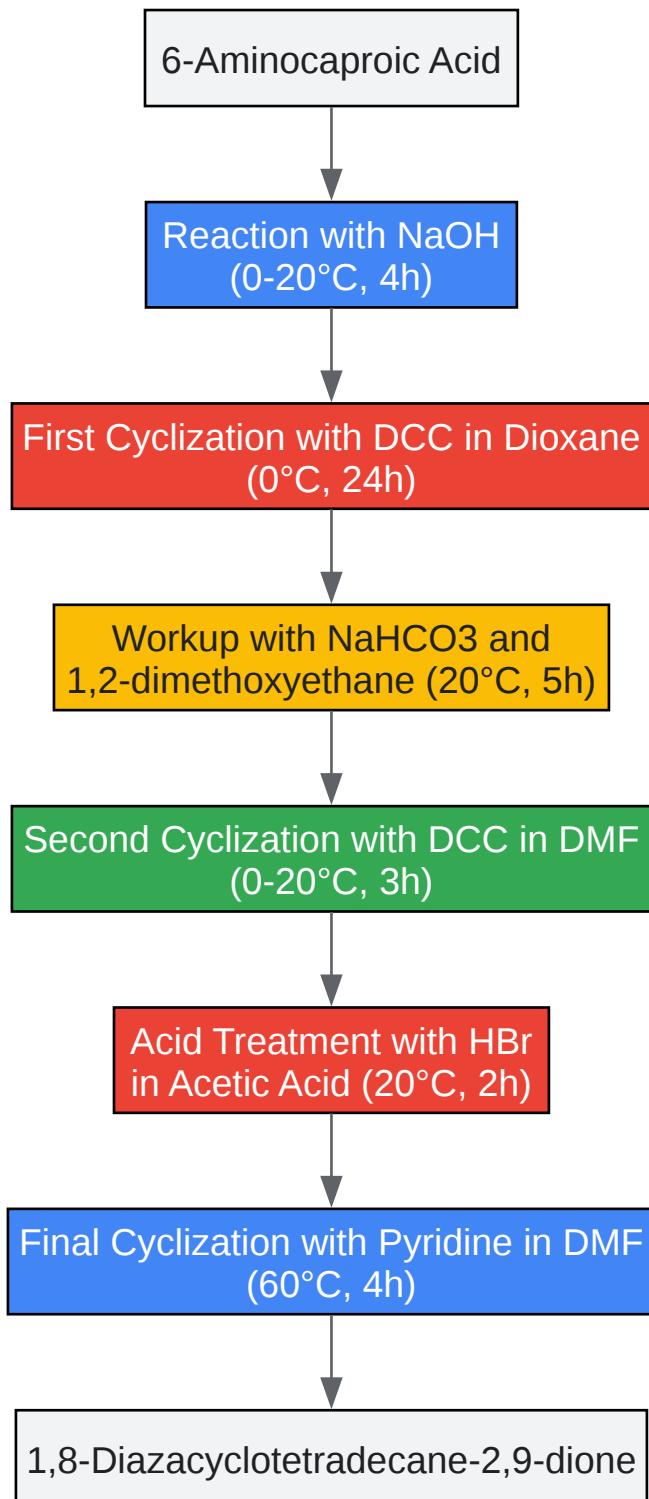
While extensive research has focused on the synthesis and polymerization of **1,8-diazacyclotetradecane-2,9-dione**, investigations into its specific biological activities are emerging. Its structural characteristics as a macrocyclic lactam suggest potential for various biological interactions.

The primary applications of this compound are in industrial chemistry, particularly in the production of nylon 6, where it can influence the properties of the resulting polyamide fibers and resins.^[4] It also serves as a chemical intermediate for the synthesis of other organic compounds and polymers.^[4]

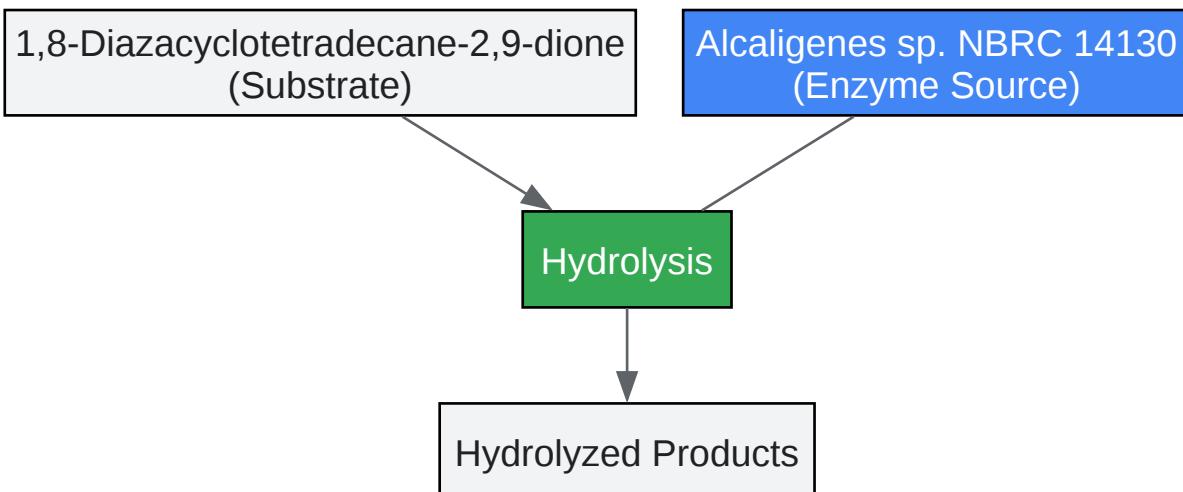
In the realm of medicinal chemistry, the cyclic structure and presence of nitrogen atoms have prompted investigations into its potential as a scaffold for new drug design.^[4] Some studies have indicated that derivatives of **1,8-diazacyclotetradecane-2,9-dione** exhibit antibacterial and antifungal properties.^[4] Furthermore, its ability to form stable complexes with metal ions makes it a candidate for applications in catalysis and bioimaging, potentially as an MRI contrast agent.^[5] The compound has also been considered as a drug carrier to enhance the solubility, stability, and targeting of therapeutic agents.^[5]

One specific biological interaction that has been studied is the enzymatic hydrolysis of **1,8-diazacyclotetradecane-2,9-dione**.

Enzymatic Hydrolysis


A study has shown that the bacterium *Alcaligenes* sp. NBRC 14130 is capable of hydrolyzing **1,8-diazacyclotetradecane-2,9-dione** (also referred to as 6-aminohexanoate cyclic dimer or 6-AHCD).^[5] This enzymatic activity is noteworthy as it demonstrates a biological pathway for the degradation of this synthetic macrocycle. The study highlighted a correlation between the hydrolysis of this compound and the hydrolysis of ethyl chrysanthemate by the same bacterial strain.^[5]

Visualizations


Synthesis Workflow

The multi-step synthesis of **1,8-diazacyclotetradecane-2,9-dione** from 6-aminocaproic acid can be represented as a sequential workflow.

Synthesis of 1,8-Diazacyclotetradecane-2,9-dione

Enzymatic Hydrolysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,8-Diazacyclotetradecane-2,9-dione | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 | Benchchem [benchchem.com]
- 4. Buy 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 [smolecule.com]
- 5. bocsci.com [bocsci.com]
- 6. CAS 56403-09-9: 1,8-Diazacyclotetradecane-2,9-dione [cymitquimica.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 1,8-Diazacyclotetradecane-2,9-dione [webbook.nist.gov]
- 9. 1,8-diazacyclotetradecane-2,9-dione | CAS#:56403-09-9 | Chemsoc [chemsoc.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,9-dione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039137#synonyms-for-1-8-diazacyclotetradecane-2-9-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com